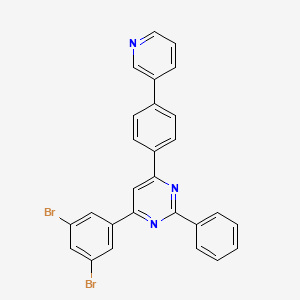
4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various aromatic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, solvent, and time), and ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the pyrimidine core.
Substitution: The bromine atoms on the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals.
作用機序
The mechanism of action of 4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine involves its interaction with molecular targets and pathways within a biological system. The specific mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
類似化合物との比較
Similar Compounds
4-(3,5-Dibromophenyl)-2-phenylpyrimidine: Lacks the pyridin-3-yl group, which may affect its bioactivity and chemical properties.
2-Phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine: Lacks the dibromophenyl group, which may influence its reactivity and applications.
Uniqueness
4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
生物活性
4-(3,5-Dibromophenyl)-2-phenyl-6-(4-(pyridin-3-yl)phenyl)pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to a class of pyrimidine derivatives, which are known for their diverse pharmacological properties. This article will explore its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C27H17Br2N3
- Molecular Weight : 505.25 g/mol
The compound features a pyrimidine core substituted with various aromatic groups, including dibromophenyl and pyridyl moieties, which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study: Antitumor Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the 2 and 6 positions significantly impacted their cytotoxicity against various cancer cell lines. The presence of bromine substituents was found to enhance the antitumor activity by increasing lipophilicity and facilitating cellular uptake.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 |
| Control Compound | A549 (Lung Cancer) | 25.0 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyridine and brominated phenyl groups are often associated with enhanced antibacterial activity.
Research Findings
In vitro studies have shown that similar pyrimidine derivatives possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
Anti-inflammatory Activity
Pyrimidine derivatives are also being investigated for their anti-inflammatory effects. The presence of the pyridine ring may contribute to this activity by modulating inflammatory pathways.
In Vivo Studies
Animal models treated with pyrimidine derivatives exhibited reduced levels of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : Many pyrimidines act as kinase inhibitors, blocking pathways essential for cancer cell survival.
- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Modulation of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses.
特性
分子式 |
C27H17Br2N3 |
|---|---|
分子量 |
543.3 g/mol |
IUPAC名 |
4-(3,5-dibromophenyl)-2-phenyl-6-(4-pyridin-3-ylphenyl)pyrimidine |
InChI |
InChI=1S/C27H17Br2N3/c28-23-13-22(14-24(29)15-23)26-16-25(31-27(32-26)20-5-2-1-3-6-20)19-10-8-18(9-11-19)21-7-4-12-30-17-21/h1-17H |
InChIキー |
DONBDCSSVAZAQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)Br)Br)C4=CC=C(C=C4)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















